molecular formula C20H22N2O2 B5187129 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione

1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione

Cat. No. B5187129
M. Wt: 322.4 g/mol
InChI Key: WNIARGDFPKEWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and is widely used as a cognitive enhancer. The purpose of

Mechanism of Action

The exact mechanism of action of 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, dopamine, and noradrenaline in the brain. These neurotransmitters are involved in cognitive processes such as memory, learning, and attention.
Biochemical and Physiological Effects
1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam has been shown to have a number of biochemical and physiological effects. It can increase cerebral blood flow, improve glucose metabolism in the brain, and enhance the synthesis of proteins involved in memory and learning. In addition, it can also increase the levels of antioxidants in the brain, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam is its ability to enhance cognitive function. This makes it a useful tool for researchers studying cognitive processes. However, one limitation is that it can be difficult to obtain and may be expensive.

Future Directions

There are a number of future directions for research on 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Another area of research is its potential use in enhancing physical performance, particularly in athletes. Finally, further studies are needed to fully understand the mechanism of action of 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam and its potential applications.
Conclusion
In conclusion, 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam is a nootropic drug that has been extensively studied for its cognitive enhancing properties. It is synthesized by the reaction of 2-oxo-1-pyrrolidine acetamide with phenylacetic acid and has been found to improve memory, learning, and attention in both animals and humans. It has a number of biochemical and physiological effects and has potential applications in the treatment of cognitive disorders and the enhancement of physical performance. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam is synthesized by the reaction of 2-oxo-1-pyrrolidine acetamide with phenylacetic acid. The reaction takes place in the presence of a catalyst, such as boron trifluoride etherate or hydrochloric acid. The resulting product is then purified by recrystallization to obtain 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam.

Scientific Research Applications

1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and attention in both animals and humans. In addition, it has also been found to have neuroprotective effects and can improve physical performance.

properties

IUPAC Name

1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19-15-18(21-13-11-16-7-3-1-4-8-16)20(24)22(19)14-12-17-9-5-2-6-10-17/h1-10,18,21H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIARGDFPKEWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331852
Record name 1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Phenylethyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

CAS RN

178275-31-5
Record name 1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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